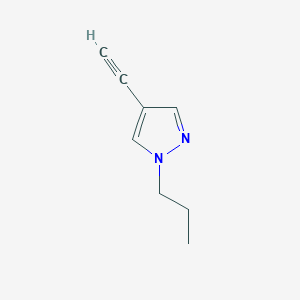
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine, also known as PZ-5, is an organic compound that has been widely studied for its potential applications in scientific research. It is a structural analog of pyrazole, a five-membered heterocyclic aromatic compound, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization :
- Titi et al. (2020) synthesized and characterized various pyrazole derivatives, including compounds related to 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine. They performed crystallographic analysis and theoretical calculations to understand the structure and properties of these compounds (Titi et al., 2020).
Biological Activities :
- El‐Mekabaty et al. (2016) studied the synthesis of new fused pyrazole derivatives, including 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, and evaluated them as antioxidant agents. The structures of these compounds were confirmed through elemental analysis and spectral data (El‐Mekabaty et al., 2016).
- In 2020, Rizk et al. used 3-(Pyridin-3-yl)-1- p -tolyl-1 H -pyrazolo[3,4- d ]thiazol-5-amine as a key synthon for synthesizing new fused heterocyclic compounds. These compounds were evaluated for antimicrobial potentialities, antioxidant activities, and antitumor activity, showing promising results (Rizk et al., 2020).
Chemical Reactivity and Applications :
- Pask et al. (2006) explored the reactivity of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole with various electrophiles. This study provided insights into the regiochemistry of electrophilic attack on the amino group of the compound, which has implications for its use in complexing metal salts (Pask et al., 2006).
Energetic Materials and Thermally Stable Explosives :
- Li et al. (2016) synthesized a novel energetic heat-resistant explosive, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), and its salts. These compounds exhibited excellent thermal stabilities and high positive heats of formation, making them potential candidates for heat-resistant energetic materials (Li et al., 2016).
properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-6-3-5(10-11-6)4-1-2-8-9-4/h1-3H,(H,8,9)(H3,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAWULXWGKVCDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)

![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)
![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)
![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)




![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)
![5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline](/img/structure/B1529343.png)
![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)